Comparative Synthetic Efficiency from Nitro-Pyrazoles
A recent study has established a copper-catalyzed, solvent-dependent method for the rapid synthesis of N-pyrazolo-sulfonamides directly from nitro-pyrazoles and sulfonyl hydrazides [1]. While specific isolated yields for the title compound are not detailed in the abstract, the study demonstrates that the 4-nitro-pyrazole reactivity can be triggered in an ionic liquid (DBU-AcOH), a method that is applicable for the synthesis of the target compound from its corresponding 1-methyl-4-nitro-pyrazole precursor. In contrast, the reactivity at the 3- and 5-positions of pyrazole proceeds under different solvent conditions (PEG) [1]. This solvent-dependent chemoselectivity highlights a key differentiator for procuring or synthesizing the 4-sulfonamide derivative, as a generic approach may not yield the desired isomer.
| Evidence Dimension | Synthetic accessibility and chemoselectivity |
|---|---|
| Target Compound Data | Synthesis achievable via copper-catalyzed reaction of 4-nitro-pyrazole in DBU-AcOH under microwave conditions. |
| Comparator Or Baseline | Reaction of nitro-pyrazoles in PEG solvent proceeds selectively at the 3- and 5-positions of pyrazole. |
| Quantified Difference | Not provided in the abstract. The differentiation is qualitative, based on solvent-dependent chemoselectivity. |
| Conditions | Copper-catalyzed reaction of nitro-pyrazole with sulfonyl hydrazide under microwave irradiation. |
Why This Matters
This information is critical for procurement decisions when sourcing for a synthetic project; it justifies the purchase of the pre-formed 4-sulfonamide building block over attempting to synthesize it using non-selective or low-yielding generic methods.
- [1] Saha, R., Dutta, S., Das, A., Jana, R., Sonar, K., Gupta, S., & Bhowmik, S. (2025). Copper-Catalyzed Chemoselective Synthesis of Pyrazolo-Sulfonamide: Impact of Solvent on Nitro-Pyrazole Reactivity. European Journal of Organic Chemistry, 28(3), e202401097. View Source
